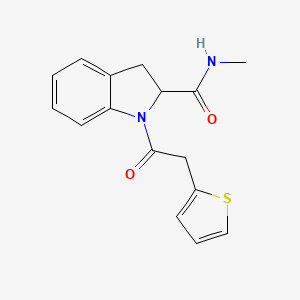
N-methyl-1-(2-(thiophen-2-yl)acetyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s an essential heterocyclic compound with a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of indole derivatives is a significant area of research, with many methods being developed .Molecular Structure Analysis
Thiophene contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, including condensation reactions . Indole derivatives also undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For thiophene, it is a five-membered ring with one sulfur atom . For indoles, they are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan .Wissenschaftliche Forschungsanwendungen
Conformational Preferences and Chemical Synthesis
Conformational Preferences
The study of indoline-2-carboxylic acid derivatives, including those structurally similar to N-methyl-1-(2-(thiophen-2-yl)acetyl)indoline-2-carboxamide, has revealed intrinsic conformational preferences influenced by the presence of a fused benzene ring. This structural feature significantly restricts the conformational space available to these molecules, impacting both the flexibility of the cyclic structure and the peptide backbone. The fused benzene ring dictates the cis-trans arrangement of the amide bond involving the nitrogen atom, with modifications like α-methylation affecting these conformational propensities further. These findings are crucial for understanding the structural behavior of such compounds in different environments, aiding in the design of molecules with specific biological activities (Warren et al., 2010).
Chemical Synthesis and Stability
The asymmetric synthesis of (S)-2-indolinecarboxylic acid, a related compound, demonstrates the integration of biocatalysis and homogeneous catalysis as a highly efficient method. This approach simplifies the production process, reducing it to just three steps compared to the traditional seven-step Fischer indole synthesis. Such advancements in synthetic methodologies not only streamline the production of indoline derivatives but also open the door to creating a variety of structurally diverse and complex molecules with potential therapeutic applications (de Lange et al., 2011).
Molecular Design and Therapeutic Potential
Design of Stable Secondary Structures
The solvent-dependent amide bond isomerization of (S)-indoline-2-carboxylic acid derivatives suggests these compounds' potential in designing new secondary structures for biomaterials. This unique property contrasts with proline's general preference for the trans amide isomer, highlighting indoline-2-carboxylic acid derivatives' role in developing novel materials with specific biochemical and physical properties (Pollastrini et al., 2021).
Thermodynamics and Kinetics of Spiro-Heterocycle Formation
A computational study on the reaction mechanism among indoline-2,3-dione and related compounds sheds light on the thermodynamic feasibility and kinetic aspects of spiro-heterocycle formation. Understanding the energy demands and geometrical transformations throughout the reaction process is fundamental in optimizing synthesis pathways for indoline derivatives with potential pharmacological uses (Siaka et al., 2017).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which n-methyl-1-(2-(thiophen-2-yl)acetyl)indoline-2-carboxamide is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic intervention .
Mode of Action
Indole derivatives are known to interact excellently with receptors . This interaction often results in the inhibition of the receptor’s activity, leading to various downstream effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that indole derivatives follow lipinski’s rule in molecular prediction studies , which suggests that they have favorable ADME properties.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have a variety of molecular and cellular effects.
Zukünftige Richtungen
The future directions in the research of thiophene and indole derivatives involve the development of novel methods of synthesis and the investigation of their biological activities . These compounds have a wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Eigenschaften
IUPAC Name |
N-methyl-1-(2-thiophen-2-ylacetyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-17-16(20)14-9-11-5-2-3-7-13(11)18(14)15(19)10-12-6-4-8-21-12/h2-8,14H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBSHGKPCQWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



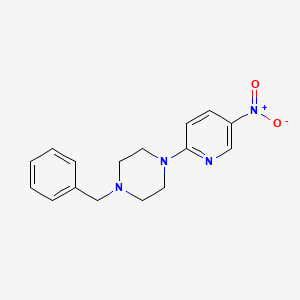
![(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2717490.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2717491.png)
![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2717493.png)
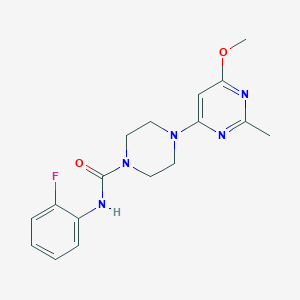



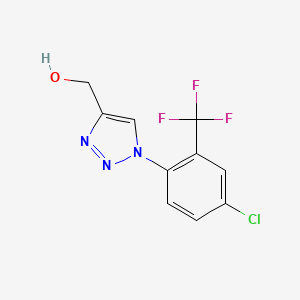
![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)
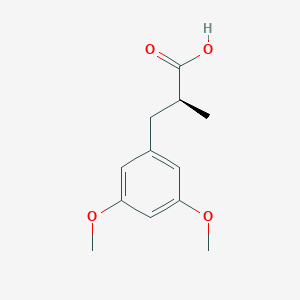
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2717508.png)